1-(2-Ethyl-5-phenylfuran-3-yl)ethanone
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Overview
Description
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom This particular compound is characterized by the presence of an ethanone group attached to a furan ring substituted with ethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-5-phenylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques can be employed to optimize the synthesis and reduce production costs. The use of renewable biomass as a starting material for the synthesis of furan derivatives is also being explored to promote sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan ring .
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: Similar structure but lacks the ethyl and phenyl substituents.
5-Methyl-2-furyl methyl ketone: Similar structure with a methyl group instead of an ethyl group.
2-Furyl methyl ketone: Lacks the phenyl substituent.
Uniqueness
The combination of these substituents provides a distinct set of properties that differentiate it from other furan derivatives .
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-ethyl-5-phenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-3-13-12(10(2)15)9-14(16-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
WADIDPBPRVGPKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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